molecular formula C10H10ClFN2S B1490155 5-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2090943-89-6

5-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole

Cat. No.: B1490155
CAS No.: 2090943-89-6
M. Wt: 244.72 g/mol
InChI Key: MTFCNVHLPIXLQQ-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring a chloromethyl group at position 5, a 2-fluoroethyl substituent at position 1, and a thiophen-3-yl moiety at position 2. Pyrazole derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and tunable electronic properties.

Properties

IUPAC Name

5-(chloromethyl)-1-(2-fluoroethyl)-3-thiophen-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2S/c11-6-9-5-10(8-1-4-15-7-8)13-14(9)3-2-12/h1,4-5,7H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFCNVHLPIXLQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C(=C2)CCl)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class, characterized by its unique chemical structure which includes a chloromethyl group, a fluoroethyl group, and a thiophene moiety. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C10H10ClFN2S
  • Molecular Weight : 244.72 g/mol
  • CAS Number : 2091620-75-4

The compound's structure allows for various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for its synthesis and functionalization.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets in biological systems. These interactions can modulate enzyme activity, receptor binding, and other critical biochemical pathways. The presence of the chloromethyl and fluoroethyl groups may enhance its binding affinity to these targets, leading to diverse biological effects.

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. Specifically, this compound has shown potential in the following areas:

  • Antimicrobial Activity : Pyrazole compounds have been reported to possess significant antibacterial and antifungal properties. Studies suggest that derivatives similar to this compound can inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
  • Antitumor Activity : Some pyrazole derivatives have demonstrated antitumor effects in vitro, indicating potential applications in cancer therapy .

Antimicrobial Screening

A study evaluated the antimicrobial activity of various pyrazole derivatives against common bacterial strains. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound showed effective inhibition zones when tested against P. mirabilis and S. aureus .

In Vitro Studies

In vitro studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. This finding suggests that compounds like this compound could be explored further as potential anticancer agents .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridineLacks fluoroethyl groupModerate antimicrobial
4-(5-(fluoroethyl)-1H-pyrazol-3-yl)pyridineLacks chloromethyl groupEnhanced anti-inflammatory
4-(5-methyl-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridineSubstitutes chloromethyl with methylPotentially reduced reactivity

The unique combination of functional groups in this compound may confer distinct biological properties compared to similar compounds.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Heterocyclic Ring Variations

Table 1: Key Structural Differences Among Pyrazole Derivatives
Compound Name Position 1 Substituent Position 3 Substituent Position 5 Substituent Key Features
Target Compound 2-Fluoroethyl Thiophen-3-yl Chloromethyl Thiophene at C3; fluorinated ethyl
5-(Chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole 2-Fluoroethyl Thiophen-2-yl Chloromethyl Thiophene at C2; positional isomer
5-(Chloromethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole Methyl Thiophen-2-yl Chloromethyl Non-fluorinated alkyl; simpler structure
3-(5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine 2-Fluoroethyl Pyridine Chloromethyl Pyridine instead of thiophene
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole 4-Methoxyphenyl Trifluoromethyl 4-Chlorophenyl Aryl substituents; trifluoromethyl

Key Observations :

  • Thiophene Position: The target compound’s thiophen-3-yl group (vs.
  • Fluorination: The 2-fluoroethyl group enhances lipophilicity compared to non-fluorinated analogs (e.g., methyl in ), which could influence bioavailability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Halogen Content LogP* (Predicted) Notable Features
Target Compound 260.73 (calculated) Cl, F ~2.8 Fluorinated alkyl; thiophene
3-(5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine 239.67 Cl, F ~2.1 Pyridine; lower molecular weight
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole 382.77 Cl, F ~4.5 Trifluoromethyl; aryl substituents

Notes:

  • Lipophilicity : The target compound’s predicted LogP (~2.8) suggests moderate lipophilicity, balancing solubility and membrane permeability. Trifluoromethyl-containing analogs (e.g., ) exhibit higher LogP values due to the strong electron-withdrawing effect of CF₃ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 2
5-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole

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